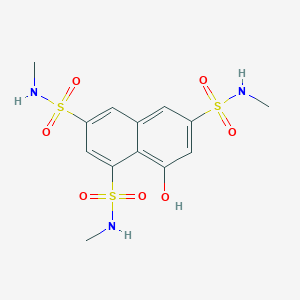
8-hydroxy-N,N',N''-trimethylnaphthalene-1,3,6-trisulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of three sulfonamide groups attached to a naphthalene ring, which is further substituted with hydroxy and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide typically involves multi-step organic reactions. The starting material is often naphthalene, which undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the introduction of hydroxy and methyl groups through various substitution reactions. The final step involves the conversion of sulfonic acids to sulfonamides using amine reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents and catalysts used in these processes include sulfuric acid, chlorosulfonic acid, and various amines.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield naphthoquinone derivatives, while reduction of sulfonamides may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in biochemical assays and as a labeling agent for studying biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.
Wirkmechanismus
The mechanism of action of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play a crucial role in binding to target molecules, influencing their activity. This compound can modulate enzymatic functions, disrupt microbial cell walls, and interfere with cellular signaling pathways, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxy-N,N,N′,N′,N″,N″-hexamethylpyrene-1,3,6-trisulfonamide: Known for its fluorescence properties and used as a pH indicator.
8-Hydroxy-N1,N3,N6-tris(2-hydroxyethyl)-N1,N3,N6-trimethylpyrene-1,3,6-trisulfonamide: Another derivative with distinct chemical properties.
Uniqueness
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C13H17N3O7S3 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
8-hydroxy-1-N,3-N,6-N-trimethylnaphthalene-1,3,6-trisulfonamide |
InChI |
InChI=1S/C13H17N3O7S3/c1-14-24(18,19)9-4-8-5-10(25(20,21)15-2)7-12(26(22,23)16-3)13(8)11(17)6-9/h4-7,14-17H,1-3H3 |
InChI-Schlüssel |
RGJZPSDICVDSMA-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2S(=O)(=O)NC)S(=O)(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















